(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a triazole ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Thiophene Ring: The thiophene moiety can be introduced via a Grignard reaction or a Suzuki coupling reaction.
Attachment of the Piperazine Ring: This step often involves nucleophilic substitution reactions.
Final Assembly: The final step involves the coupling of the triazole-thiophene intermediate with the piperazine derivative under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or DMP.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like NaBH4 or LiAlH4.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP)
Reduction: Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of various substituted piperazine derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with different biological targets makes it a valuable tool in drug discovery and development.
Medicine
In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its structural features suggest that it could interact with various biological targets, making it a candidate for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its combination of functional groups can impart desirable characteristics to polymers and other materials.
Mechanism of Action
The mechanism of action of (1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form various types of interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which can modulate the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
- (1-(2-hydroxy-2-(phenyl)ethyl)-1H-1,2,3-triazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
- (1-(2-hydroxy-2-(furan-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
Uniqueness
The uniqueness of (1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone lies in its combination of a thiophene ring with a triazole and piperazine ring. This specific arrangement of functional groups is not commonly found in other compounds, which may impart unique chemical and biological properties.
Properties
IUPAC Name |
[1-(2-hydroxy-2-thiophen-2-ylethyl)triazol-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4S2/c1-25(22,23)19-6-4-17(5-7-19)14(21)11-9-18(16-15-11)10-12(20)13-3-2-8-24-13/h2-3,8-9,12,20H,4-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YADHWNSPBXCSFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CN(N=N2)CC(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.